molecular formula C16H33Cl2N B14609578 N,N-bis(2-chloroethyl)dodecan-1-amine CAS No. 60855-85-8

N,N-bis(2-chloroethyl)dodecan-1-amine

Cat. No.: B14609578
CAS No.: 60855-85-8
M. Wt: 310.3 g/mol
InChI Key: BLFNTRFLEAMZHM-UHFFFAOYSA-N
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Description

N,N-bis(2-chloroethyl)dodecan-1-amine is a tertiary amine featuring a 12-carbon alkyl chain (dodecyl group) and two 2-chloroethyl substituents attached to the nitrogen atom. This structure combines lipophilicity from the long alkyl chain with the reactive chloroethyl groups characteristic of nitrogen mustards, a class of alkylating agents. The compound is structurally related to chemotherapeutic and chemical warfare agents but distinguishes itself through its extended hydrophobic tail, which may influence solubility, membrane permeability, and application scope .

Properties

CAS No.

60855-85-8

Molecular Formula

C16H33Cl2N

Molecular Weight

310.3 g/mol

IUPAC Name

N,N-bis(2-chloroethyl)dodecan-1-amine

InChI

InChI=1S/C16H33Cl2N/c1-2-3-4-5-6-7-8-9-10-11-14-19(15-12-17)16-13-18/h2-16H2,1H3

InChI Key

BLFNTRFLEAMZHM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN(CCCl)CCCl

Origin of Product

United States

Preparation Methods

Hydroxyethylation with Ethylene Oxide

Dodecan-1-amine reacts with ethylene oxide to form N,N-bis(2-hydroxyethyl)dodecan-1-amine:
$$
\text{Dodecan-1-amine} + 2\,\text{C}2\text{H}4\text{O} \rightarrow \text{N,N-bis(2-hydroxyethyl)dodecan-1-amine}
$$

Optimized Conditions :

  • Solvent : Glacial acetic acid (4 N).
  • Temperature : 0–30°C to control exothermicity.
  • Molar Ratio : 1:2.2 (amine:ethylene oxide).
  • Yield : 85–90%.

Chlorination of Hydroxyethyl Groups

The hydroxyl groups are converted to chlorides using chlorinating agents:

Agents and Conditions :

Chlorinating Agent Catalyst Temperature Yield
Thionyl chloride (SOCl₂) None 50–60°C 75%
Phosphorus pentachloride (PCl₅) AlCl₃ 40–50°C 82%
Hydrogen chloride (HCl) ZnSO₄ 150–170°C 88%

Mechanism :
$$
\text{N,N-bis(2-hydroxyethyl)dodecan-1-amine} + 2\,\text{SOCl}2 \rightarrow \text{N,N-bis(2-chloroethyl)dodecan-1-amine} + 2\,\text{SO}2 + 2\,\text{HCl}
$$

Key Findings :

  • Catalytic HCl Method : Using ZnSO₄ or Al₂(SO₄)₃ with HCl gas at 150–170°C achieves higher yields (88–91%) and avoids toxic byproducts (e.g., SO₂).
  • Solvent Dryness : Aprotic solvents (dichloroethane) with <0.01% water prevent hydrolysis.

Catalytic Chlorination Using Lewis Acids

Recent advances employ Lewis acids to enhance chlorination efficiency. A Chinese patent demonstrates this using industrial HCl and metal sulfates:

Procedure :

  • Initial Quaternization : Dodecan-1-amine is treated with HCl gas (pH 2–3) to form the ammonium salt.
  • Chlorination : Lewis acid (e.g., ZnSO₄, 5–15 wt%) is added, and HCl gas is reintroduced at 150–170°C. Water is removed via distillation.
  • Workup : The product is crystallized in ethanol, yielding 88–91% purity.

Advantages :

  • Utilizes cost-effective HCl gas instead of SOCl₂ or PCl₅.
  • Minimizes environmental impact by avoiding sulfur byproducts.

Reductive Amination with Pre-formed Chloroethylamines

An alternative route involves coupling dodecanal with bis(2-chloroethyl)amine under reductive conditions:
$$
\text{Dodecanal} + \text{N,N-bis(2-chloroethyl)amine} \xrightarrow{\text{NaBH}_4} \text{this compound}
$$

Conditions :

  • Reducing Agent : Sodium borohydride (2 equivalents).
  • Solvent : Methanol, 0–5°C.
  • Yield : ~65% (limited by imine intermediate stability).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Environmental Impact
Direct Alkylation 35–45 90–95 Moderate High (toxic solvents)
Stepwise Alkylation 82–88 97–99 High Moderate
Catalytic Chlorination 88–91 99+ High Low
Reductive Amination 60–65 85–90 Low Moderate

Recommendations :

  • Industrial Scale : Catalytic chlorination with HCl/ZnSO₄ offers optimal yield and sustainability.
  • Lab-Scale : Stepwise alkylation-chlorination ensures high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-bis(2-chloroethyl)dodecan-1-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding amine oxides.

    Reduction Reactions: Reduction can lead to the formation of secondary amines.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of N-substituted derivatives, while oxidation and reduction reactions produce amine oxides and secondary amines, respectively .

Scientific Research Applications

N,N-bis(2-chloroethyl)dodecan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-bis(2-chloroethyl)dodecan-1-amine involves its interaction with cellular components. The chloroethyl groups can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. This mechanism is similar to that of other alkylating agents used in chemotherapy .

Comparison with Similar Compounds

Key Structural Insights :

  • Aromatic derivatives (e.g., 2,3-dimethoxyaniline analog) exhibit planar structures that facilitate DNA intercalation, unlike aliphatic counterparts .

Reactivity and Mechanism of Action

Nitrogen mustards undergo intramolecular cyclization to form reactive aziridinium intermediates, which alkylate DNA at guanine N7 positions, causing crosslinks and cytotoxicity. The dodecan-1-amine derivative likely follows this mechanism but with modified kinetics due to steric hindrance from the bulky dodecyl chain .

  • HN1/HN2 : Rapid aziridinium formation due to small substituents; high reactivity but short half-life .
  • Aromatic Derivatives : Enhanced DNA binding via π-π stacking, leading to stronger crosslinking efficiency .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,N-bis(2-chloroethyl)dodecan-1-amine, and how can structural purity be validated?

  • Methodology :

  • Synthesis : Utilize nucleophilic substitution reactions between dodecan-1-amine and excess 2-chloroethyl chloride in anhydrous conditions. A modified suspension polymerization approach (similar to Alk-POL synthesis) can enhance yield .
  • Characterization : Confirm purity via 1H^1H-NMR (δ 3.6–3.8 ppm for N–CH2_2Cl groups), 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS). X-ray crystallography (if crystalline) or FTIR (for amine and C–Cl bonds) can supplement structural validation .

Q. How does the alkyl chain length (dodecyl vs. shorter chains) influence the compound's solubility and reactivity?

  • Methodology :

  • Solubility Testing : Compare partition coefficients (log P) using octanol-water systems. Longer alkyl chains (C12) increase hydrophobicity, reducing aqueous solubility but enhancing lipid membrane permeability .
  • Reactivity Assays : Perform kinetic studies with nucleophiles (e.g., thiols or amines) to assess alkylation rates. Longer chains may sterically hinder electrophilic centers, slowing reactivity .

Q. What analytical techniques are optimal for quantifying trace impurities (e.g., residual amines or chlorinated byproducts)?

  • Methodology :

  • HPLC-MS : Use reverse-phase C18 columns with ESI-MS detection to separate and identify impurities (e.g., mono-alkylated intermediates or degradation products). Derivatization with CNBF (2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene) enhances sensitivity for amine detection .
  • GC-ECD : Detect chlorinated byproducts (e.g., ethylenedichloride) with electron capture detectors .

Advanced Research Questions

Q. How can DFT calculations predict the alkylation mechanism and regioselectivity of This compound?

  • Methodology :

  • Computational Modeling : Optimize molecular geometry at the B3LYP/6-31G(d,p) level. Calculate Fukui indices to identify electrophilic sites prone to nucleophilic attack. Hirshfeld surface analysis can map intermolecular interactions influencing reactivity .
  • Transition State Analysis : Locate transition states for Cl–C bond cleavage using QM/MM simulations to elucidate activation barriers and regioselectivity .

Q. What are the carcinogenic risks associated with this compound, and how do they compare to structurally related nitrogen mustards (e.g., HN1)?

  • Methodology :

  • Genotoxicity Testing : Conduct Ames assays (with/without metabolic activation) and micronucleus tests. Compare results to HN1 (a known carcinogen) to assess relative risk .
  • IARC Guidelines : Evaluate alkylating potential using in vitro DNA cross-linking assays. Cross-reference with IARC Monographs on structurally analogous agents (e.g., chlornaphazine) .

Q. Can this compound serve as a precursor for polymer-supported catalysts, and how does its performance compare to shorter-chain analogs?

  • Methodology :

  • Catalyst Design : Functionalize porous organic polymers (e.g., divinylbenzene-co-methyl acrylate) with diphenylphosphine groups, followed by Rh(I) deposition. Compare hydrogenation efficiency (e.g., alkene conversion rates) against catalysts derived from C3 or C6 analogs .
  • Recyclability Testing : Assess catalyst stability over 10 cycles using ICP-OES to monitor metal leaching .

Critical Considerations

  • Toxicity Mitigation : Handle under inert atmosphere (N2_2) due to hydrolytic sensitivity. Use PPE and fume hoods to minimize exposure .
  • Synthetic Optimization : Replace 2-chloroethyl chloride with 2-chloroethyl tosylate for improved reaction control and reduced byproduct formation .

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